6-benzyl-N-[(4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
6-benzyl-N-[(4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a dimethylpyrazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-N-[(4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Addition of the Fluorophenyl Group: The fluorophenyl group is added via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-N-[(4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-benzyl-N-[(4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-benzyl-N-[(4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: These compounds share a similar core structure but differ in their substituents.
Fluorobenzyl Derivatives: Compounds with a fluorobenzyl group exhibit similar chemical properties and reactivity.
Carboxamide Derivatives: These compounds have a carboxamide functional group and may show similar biological activities.
Uniqueness
6-benzyl-N-[(4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
CAS No. |
688763-12-4 |
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Molecular Formula |
C23H21FN4O |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-benzyl-N-[(4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H21FN4O/c1-15-20(12-17-6-4-3-5-7-17)16(2)28-22(27-15)21(14-26-28)23(29)25-13-18-8-10-19(24)11-9-18/h3-11,14H,12-13H2,1-2H3,(H,25,29) |
InChI Key |
BFDCVIYPODPDNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C(=O)NCC3=CC=C(C=C3)F)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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